molecular formula C8H16ClO3PS B14586055 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-46-9

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate

Cat. No.: B14586055
CAS No.: 61609-46-9
M. Wt: 258.70 g/mol
InChI Key: ZHBBTYVBZZIBIH-UHFFFAOYSA-N
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Description

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydride are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro-substituted ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl-substituted phosphonates.

    Substitution: Formation of amine or thiol-substituted phosphonates.

Scientific Research Applications

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism by which Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles The chloro-substituted ethenyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Diethyl [2-chloro-2-(phenylsulfanyl)ethenyl]phosphonate: Contains a phenylsulfanyl group, offering different reactivity and applications.

    Diethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate:

Uniqueness

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.

Properties

CAS No.

61609-46-9

Molecular Formula

C8H16ClO3PS

Molecular Weight

258.70 g/mol

IUPAC Name

1-chloro-2-diethoxyphosphoryl-1-ethylsulfanylethene

InChI

InChI=1S/C8H16ClO3PS/c1-4-11-13(10,12-5-2)7-8(9)14-6-3/h7H,4-6H2,1-3H3

InChI Key

ZHBBTYVBZZIBIH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C(SCC)Cl)OCC

Origin of Product

United States

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